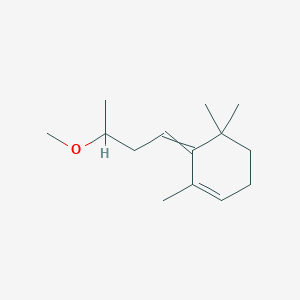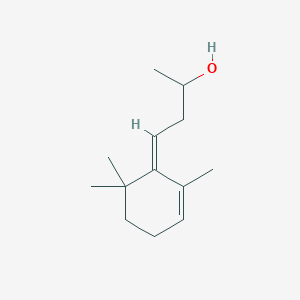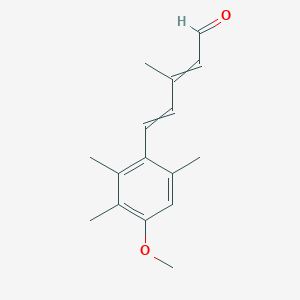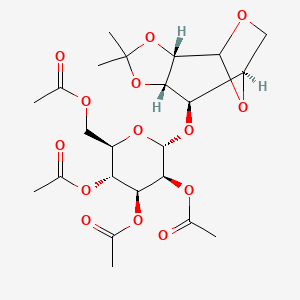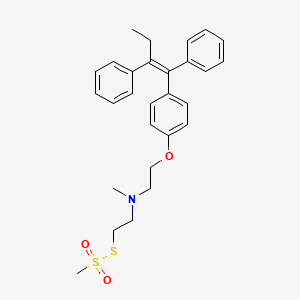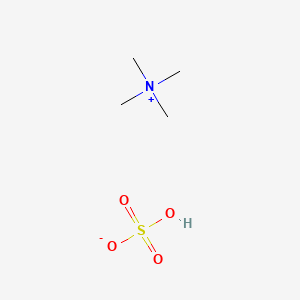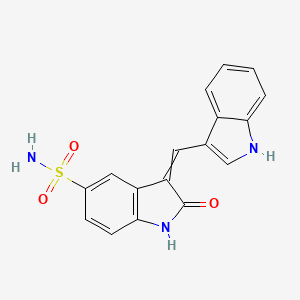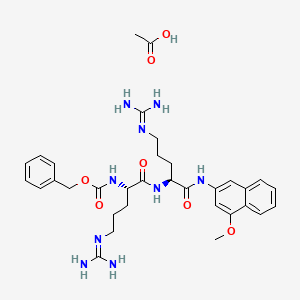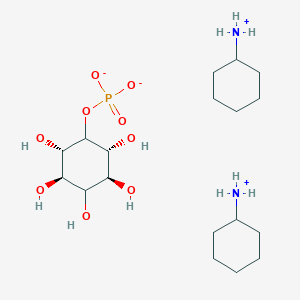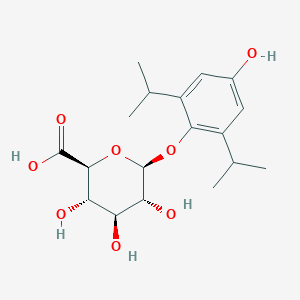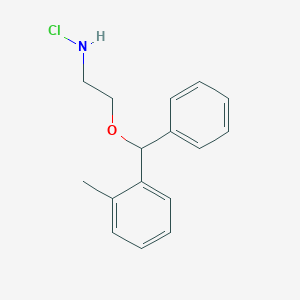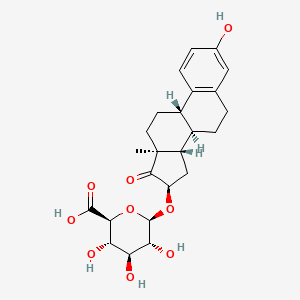![molecular formula C₁₅H₂₅NO₅S₂ B1140763 O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate CAS No. 1219402-96-6](/img/structure/B1140763.png)
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a specialized organic compound used primarily in synthetic chemistry. It is known for its utility in various organic synthesis processes due to its unique structural properties. The compound has a molecular formula of C15H25NO5S2 and a molecular weight of 363.49 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate typically involves multiple steps:
Protection of Proline: The synthesis begins with the protection of the proline amino group using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted reactions at the amino site.
Esterification: The carboxyl group of the protected proline is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Xanthate Formation: The final step involves the reaction of the methyl ester with carbon disulfide and methyl iodide to form the xanthate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the protection and esterification steps to ensure precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for the xanthate formation to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the xanthate ester to thiols.
Substitution: Nucleophilic substitution reactions can replace the xanthate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Chemistry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, modifying their activity.
Pathways: It participates in biochemical pathways involving sulfur transfer and esterification reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **O-[(2S)-3,3-Dimethyl-N-boc-proline Ethyl Ester] S-Methyl Xanthate
- **O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Ethyl Xanthate
Uniqueness
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in synthetic applications where precise control over reaction outcomes is required .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDFCZNEOFBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)
